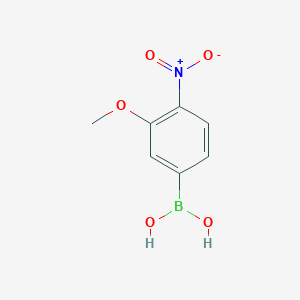

3-Methoxy-4-nitrophenylboronic acid

Descripción general

Descripción

3-Methoxy-4-nitrophenylboronic acid is a useful research compound. Its molecular formula is C7H8BNO5 and its molecular weight is 196.96 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 3-Methoxy-4-nitrophenylboronic acid is Beta-lactamase . Beta-lactamase is an enzyme produced by certain bacteria that provides resistance to beta-lactam antibiotics like penicillins .

Mode of Action

Boronic acids are known to form reversible covalent complexes with enzymes, potentially inhibiting their function . In the case of Beta-lactamase, this could disrupt the enzyme’s ability to break down antibiotics, thereby restoring the effectiveness of beta-lactam antibiotics .

Biochemical Pathways

Given its target, it likely impacts pathways related to bacterial resistance to antibiotics .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of boronic acids are generally influenced by their ability to form reversible covalent complexes .

Result of Action

The result of this compound’s action would theoretically be the inhibition of Beta-lactamase, potentially restoring the effectiveness of beta-lactam antibiotics against resistant bacteria .

Action Environment

The action of this compound, like other boronic acids, can be influenced by environmental factors such as pH. Boronic acids are known to form tetrahedral boronate complexes at physiological pH, which can impact their reactivity .

Análisis Bioquímico

Biochemical Properties

The role of 3-Methoxy-4-nitrophenylboronic acid in biochemical reactions is not well-documented in the literature. Boronic acids are generally known to interact with various enzymes, proteins, and other biomolecules. They can form reversible covalent bonds with diols, a functional group present in many biological molecules such as sugars and certain amino acids . This property allows this compound to potentially interact with a wide range of biomolecules.

Cellular Effects

Boronic acids have been studied for their potential effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to interact with biomolecules through the formation of boronate esters, which can influence enzyme activity, gene expression, and other molecular processes .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings .

Dosage Effects in Animal Models

No specific studies have been conducted to determine the dosage effects of this compound in animal models .

Metabolic Pathways

Boronic acids can potentially interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Actividad Biológica

3-Methoxy-4-nitrophenylboronic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : CHBNO

- Molecular Weight : 179.95 g/mol

- Density : 1.4 g/cm³

- Melting Point : 285-290 °C (dec.)

- Boiling Point : 373.7 °C at 760 mmHg

The biological activity of this compound can be attributed to its boronic acid functionality, which allows it to form coordinate covalent bonds with nucleophilic sites in biological molecules. This property is particularly useful in drug design, where it can mimic carboxylic acids or phenolic hydroxyl groups, thereby enhancing binding affinity to target proteins.

- Enzyme Inhibition : Boronic acids have been shown to inhibit various enzymes, including proteases and kinases, making them valuable in cancer therapy and other diseases where these enzymes are dysregulated.

- Cell Proliferation : Research indicates that derivatives of boronic acids can exhibit anti-proliferative effects on cancer cell lines by disrupting microtubule formation and inducing apoptosis.

Therapeutic Applications

This compound has potential applications in several therapeutic areas:

- Cancer Therapy : It serves as an intermediate in the synthesis of boron-containing compounds that enhance the efficacy of cancer treatments. Studies have shown that compounds with boronic acid moieties can act as proteasome inhibitors, which are crucial for cancer cell survival .

- Drug Development : The compound is utilized in the design of new antiandrogens for prostate cancer treatment, where it replaces less effective nitro groups with boronic acids to improve binding interactions with androgen receptors .

Research Findings

A variety of studies have investigated the biological activities of this compound and its derivatives:

Case Studies

- Anti-Cancer Activity : A series of experiments tested the efficacy of this compound derivatives against human liver (HepG2) and prostate (LAPC-4) cancer cell lines. Results indicated significant reduction in cell viability, suggesting potential for development into therapeutic agents .

- Bioconjugation Applications : The compound has been employed in bioconjugation techniques to attach biomolecules for targeted drug delivery systems, enhancing the precision of therapeutic interventions .

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Methoxy-4-nitrophenylboronic acid is utilized as a building block in the synthesis of various organic compounds. Its boronic acid functionality allows for the formation of carbon-carbon bonds through Suzuki coupling reactions. This reaction is crucial for constructing complex molecules in pharmaceuticals and agrochemicals.

Case Study : A study demonstrated the effectiveness of this compound in synthesizing biologically active compounds through Suzuki coupling, yielding high purity and yield rates. The reaction conditions were optimized to enhance the efficiency of the process, showcasing its utility in synthetic organic chemistry .

Medicinal Chemistry

This compound has shown potential in pharmaceutical applications, particularly as an intermediate in the synthesis of drug candidates. The presence of the nitro group and methoxy substituent can influence biological activity and selectivity.

Case Study : Research indicated that derivatives of this compound exhibited promising anti-cancer properties when tested against various cancer cell lines. The modification of the boronic acid moiety allowed for enhanced interaction with biological targets, leading to improved efficacy .

Material Science

In material science, this compound is used to develop functional materials such as polymers and nanomaterials. Its ability to participate in cross-linking reactions makes it valuable for creating hydrogels and other polymeric systems.

Case Study : A recent investigation explored the use of this boronic acid in synthesizing biodegradable polymers with controlled release properties. The study highlighted its role in enhancing the mechanical strength and degradation rates of the resultant materials .

Comparison of Applications

| Application Area | Key Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | High yields in Suzuki coupling reactions |

| Medicinal Chemistry | Intermediate for drug synthesis | Promising anti-cancer activity in derivatives |

| Material Science | Development of functional polymers | Enhanced mechanical properties in biodegradable materials |

Propiedades

IUPAC Name |

(3-methoxy-4-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRILQEOSUUIULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)[N+](=O)[O-])OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743017 | |

| Record name | (3-Methoxy-4-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1377248-58-2 | |

| Record name | (3-Methoxy-4-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.